molecular formula C16H14ClN3O2 B2400306 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-69-8

6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2400306
M. Wt: 315.76
InChI Key: NSTRSURHXYMKQN-UHFFFAOYSA-N
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Description

“6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C17H16ClN3O2 . It has a molecular weight of 329.78 . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of benzimidazoles, including “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole”, often involves the condensation of o-phenylenediamines with formic acid or the equivalent trimethyl orthoformate . Other synthetic routes include the reaction with aromatic aldehydes .


Molecular Structure Analysis

Benzimidazole, the core structure of “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” include a boiling point of 468.9±47.0 °C (Predicted), a density of 1.28±0.1 g/cm3 (Predicted), and a pKa of 2.40±0.22 (Predicted) .

Scientific Research Applications

Structural and Spectroscopic Characterization

6-Chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole and related compounds have been extensively studied for their structural and spectroscopic characteristics. For instance, Wazzan et al. (2016) conducted a comprehensive analysis of similar molecular structures using DFT and TD-DFT/PCM calculations, revealing insights into their spectroscopic characterization, NLO and NBO analyses (Wazzan et al., 2016).

Application in Organic Electronics

These compounds have potential applications in organic electronics. Uebe et al. (2018) explored a benzimidazole derivative as a useful n-type dopant in controlling electrical conductivity in thin films, highlighting the significance of these compounds in electronic applications (Uebe et al., 2018).

Fluorescence Properties

The fluorescence properties of benzimidazole derivatives, including those similar to 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole, have been a subject of research. Misawa et al. (2019) investigated the spectroscopic and photophysical properties of benzothiazole fluorophores, which share structural similarities, demonstrating their potential in fluorescence applications (Misawa et al., 2019).

Interaction with DNA

Benzimidazole compounds have been studied for their ability to bind to DNA, as demonstrated by Bailly et al. (2003). Their research on bis-benzimidazole compounds binding to DNA's minor groove provides insights into potential applications in genetic research and drug design (Bailly et al., 2003).

Safety And Hazards

The safety and hazards of “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” are not specified in the retrieved data. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for research on “6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole” and similar compounds could involve exploring their potential biological activities and developing new synthetic routes. The broad range of biological activities exhibited by benzimidazole derivatives suggests that they could be further explored for potential therapeutic applications .

properties

IUPAC Name

(6-chloro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-19(2)16(21)22-20-14-10-12(17)8-9-13(14)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRSURHXYMKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole

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